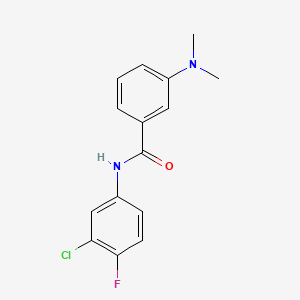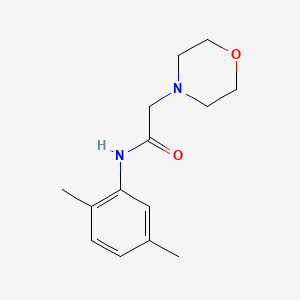![molecular formula C14H13N3O2 B5507150 5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5507150.png)
5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as MPP, is a heterocyclic compound that has shown promising results in scientific research. MPP is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Mécanisme D'action
The mechanism of action of 5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclin-dependent kinase 2. It has also been shown to induce the expression of p53, a tumor suppressor protein, and activate the caspase cascade, leading to apoptosis.
Biochemical and Physiological Effects:
5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. 5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclin-dependent kinase 2. It has also been shown to induce the expression of p53, a tumor suppressor protein, and activate the caspase cascade, leading to apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several advantages and limitations for lab experiments. One of the advantages of 5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for the development of anticancer drugs. Another advantage of 5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is its neuroprotective effects, which make it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and Parkinson's disease. However, one of the limitations of 5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One of the future directions is to study the mechanism of action of 5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one in more detail to understand its potential therapeutic applications. Another future direction is to develop more efficient synthesis methods for 5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one to increase its availability for research. Additionally, further research is needed to study the pharmacokinetics and pharmacodynamics of 5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one in vivo to determine its potential as a therapeutic agent. Finally, more studies are needed to investigate the potential side effects of 5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one and its safety profile.
Méthodes De Synthèse
5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction between 3-phenylpyrazole and ethyl glyoxylate in the presence of a base to form 5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. The second step involves the protection of the carbonyl group using methoxymethyl chloride in the presence of a base to form 5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one.
Applications De Recherche Scientifique
5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has shown promising results in scientific research. It has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-(methoxymethyl)-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-9-11-7-13(18)17-14(16-11)12(8-15-17)10-5-3-2-4-6-10/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLOHHSSFOFTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203247 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Methoxymethyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)
![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)
![N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5507082.png)
![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)
![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)

![{4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5507099.png)
![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5507102.png)
![5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5507113.png)
![2-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5507121.png)


![5-(2-hydroxyethyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5507134.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide](/img/structure/B5507139.png)